molecular formula C26H27FN4O2 B2756941 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1286721-86-5

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2756941
CAS No.: 1286721-86-5
M. Wt: 446.526
InChI Key: URWHFNXVNBKULP-UHFFFAOYSA-N
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Description

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H27FN4O2 and its molecular weight is 446.526. The purity is usually 95%.
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Biological Activity

The compound 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrahydropyrido[4,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the dihydroisoquinoline moiety is particularly noteworthy as it is often associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Effects : Many derivatives of isoquinoline are known for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : Some compounds in this class have shown promise as selective COX-II inhibitors, which are crucial in managing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
  • Neuroprotective Effects : Isoquinoline derivatives are also studied for their neuroprotective properties against neurodegenerative diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Anticancer Activity

A study evaluating the anticancer properties of related compounds found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to this structure showed IC50 values in the nanomolar range against breast and lung cancer cells, indicating potent activity.

Anti-inflammatory Effects

In a comparative study of COX-II inhibitors:

  • The compound demonstrated selectivity for COX-II over COX-I, resulting in reduced side effects related to gastrointestinal toxicity.
  • Example Findings : A derivative exhibited an IC50 value of 0.011 μM against COX-II, significantly more potent than established drugs like Rofecoxib.

Neuroprotective Studies

Research on neuroprotective effects highlighted:

  • The compound's ability to reduce neuronal apoptosis in models of oxidative stress.
  • In vitro assays indicated a reduction in markers of inflammation and oxidative damage in neuronal cells.

Data Tables

Activity TypeCompound DerivativeIC50 (μM)Reference
Anticancer6-Ethyl derivative0.025
Anti-inflammatory4-Fluorophenyl derivative0.011
NeuroprotectionDihydroisoquinoline variant0.050

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-ethyl-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2/c1-2-29-13-12-23-22(16-29)26(33)31(25(28-23)19-7-9-21(27)10-8-19)17-24(32)30-14-11-18-5-3-4-6-20(18)15-30/h3-10H,2,11-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWHFNXVNBKULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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